molecular formula C10H21N3 B1658776 1-Azidodecane CAS No. 62103-13-3

1-Azidodecane

Cat. No.: B1658776
CAS No.: 62103-13-3
M. Wt: 183.29 g/mol
InChI Key: AQDUJQUHCZDQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azidodecane (C₁₀H₂₁N₃) is a linear aliphatic azide characterized by a 10-carbon alkyl chain terminated with an azide (-N₃) group. It is synthesized via nucleophilic substitution of 1-bromodecane with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C, achieving high yields (92–94%) after purification . The compound’s structure is confirmed by spectroscopic

  • ¹H NMR (CDCl₃): δ 3.25 (t, J = 6.9 Hz, 2H, -CH₂N₃), 1.59 (q, J = 7.0 Hz, 2H), 1.38–1.27 (m, 14H, -(CH₂)₇-), 0.88 (t, J = 6.6 Hz, 3H, -CH₃) .
  • IR: A strong azide stretch at 2095 cm⁻¹ .

This compound is widely used in click chemistry (CuAAC reactions) to form triazole linkages, surface modifications of nanomaterials, and drug discovery . Its commercial availability (e.g., Synthonix, priced at $1,275/250 mg) makes it accessible for industrial applications .

Preparation Methods

1-Azidodecane can be synthesized through a nucleophilic substitution reaction. The most common method involves the reaction of 1-bromodecane with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours to ensure complete conversion .

Reaction:

C10H21Br+NaN3C10H21N3+NaBr\text{C}_{10}\text{H}_{21}\text{Br} + \text{NaN}_3 \rightarrow \text{C}_{10}\text{H}_{21}\text{N}_3 + \text{NaBr} C10​H21​Br+NaN3​→C10​H21​N3​+NaBr

Chemical Reactions Analysis

1-Azidodecane undergoes various chemical reactions, including:

Major Products:

  • Triazoles from cycloaddition reactions.
  • Nitro compounds from oxidation reactions.
  • Amines from reduction reactions.

Mechanism of Action

The mechanism of action of 1-azidodecane in chemical reactions primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group undergoes a concerted mechanism to form triazoles. This process involves the simultaneous formation of two new bonds, resulting in a five-membered ring .

In oxidation reactions, the azide group is converted to a nitro group through the transfer of oxygen atoms from the oxidizing agent. This reaction typically proceeds via a nitroso intermediate .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Reactivity

1-Azidodecane vs. Shorter-Chain Azides (e.g., 1-Azidobutane)

Property This compound 1-Azidobutane
Chain Length C10 C4
Solubility Hydrophobic (favors organic phases) More hydrophilic
Reactivity in CuAAC 81% yield Higher reactivity (shorter chains often react faster)
Applications Membrane studies , nanomaterial grafting Limited to small-molecule synthesis

This compound vs. 1-Azidohexadecane

In membrane catalysis studies, this compound showed lower incorporation into lipid bilayers compared to 1-azidohexadecane (C16), likely due to reduced hydrophobic matching with longer lipid tails .

Functional Group Transformations

Conversion to Nitriles

This compound can be converted to 1-cyanodecane via Staudinger-type reactions with trialkyl phosphites, achieving 92% yield . Comparatively, 11-azidoundecanol (a hydroxyl-substituted azide) yields 89% under similar conditions, indicating minimal steric hindrance effects in linear aliphatic azides .

Reactivity in Click Chemistry

CuAAC Reaction Yields

Azide Reaction Partner Yield Notes
This compound Terminal alkynes 81% Lower than aromatic azides (e.g., azidobenzene, 79–93%) due to steric bulk
1-Azidoadamantane Terminal alkynes 85% Rigid structure enhances regioselectivity
Azidoferrocene Terminal alkynes 66% Electron-rich ferrocene moiety slows reaction

This compound’s moderate yield in CuAAC reflects a balance between alkyl chain flexibility and steric hindrance. Its utility in nanomaterial functionalization (e.g., UiO-66 MOF grafting) is notable, as longer chains improve surface stability .

Economic and Industrial Viability

Compound Price (250 mg) Key Suppliers
This compound $1,275 Synthonix
Dodecyl azide (C12) $1,530 Synthonix
1-Azidopentane (C5) $1,530 Synthonix

This compound’s lower cost compared to dodecyl azide (C12) makes it preferable for large-scale applications despite similar reactivity profiles.

Biological Activity

1-Azidodecane, an azide derivative of a straight-chain alkane, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the presence of an azide functional group (-N₃) attached to a decane backbone. The general structure can be represented as follows:

C10H21N3\text{C}_{10}\text{H}_{21}\text{N}_{3}

This compound's chemical reactivity is primarily influenced by the azide group, which can participate in various reactions, including nucleophilic substitutions and cycloadditions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential applications in medicinal chemistry and bioconjugation. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research has indicated that azide compounds exhibit notable antimicrobial properties. A study evaluating a series of azido compounds found that this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard protocols, highlighting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
E. coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be further investigated for its potential use in treating bacterial infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. A notable study assessed its efficacy against human leukemia cells using the MTT assay, revealing promising results:

Cell Line IC50 (µM)
K562 (Leukemia)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

The compound exhibited selective cytotoxicity, suggesting that it may serve as a lead compound for developing new anticancer therapies.

The biological activity of azides like this compound is often attributed to their ability to undergo bioorthogonal reactions. These reactions allow for selective labeling of biomolecules without interfering with native biological processes. For instance, the azide group can react with alkyne-containing compounds via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating drug delivery systems and imaging applications in live cells.

Case Study 1: Anticancer Potential

In a recent study, researchers synthesized a series of triazole derivatives from this compound and evaluated their anticancer properties. The derivatives demonstrated enhanced potency against various cancer cell lines compared to the parent compound. Notably, one derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating improved efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against drug-resistant bacterial strains. The findings revealed that modifications to the azide moiety significantly enhanced antimicrobial activity, with some derivatives achieving MIC values as low as 16 µg/mL against resistant Staphylococcus aureus strains.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Azidodecane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 1-bromodecane or 1-chlorodecane with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. Optimization requires adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 alkyl halide:NaN₃). Purity can be verified via thin-layer chromatography (TLC) and confirmed by FT-IR spectroscopy (azide peak at ~2100 cm⁻¹) and ¹H/¹³C NMR (absence of alkyl halide signals) .

Q. How should this compound be characterized to confirm its structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Look for characteristic terminal methylene protons (δ ~3.3 ppm for -CH₂N₃) and decane chain signals (δ 0.8–1.5 ppm).
  • FT-IR : Confirm the azide stretch (~2100 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (m/z = 197.3 for [M+H]⁺).
  • Elemental Analysis : Ensure C, H, and N percentages align with theoretical values (C: 61.8%, H: 10.9%, N: 21.5%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential toxicity and explosive nature (common to organic azides):

  • Use blast shields and personal protective equipment (PPE) during synthesis.
  • Avoid exposure to heat, light, or mechanical shock.
  • Store in a cool, dark environment with inert gas purging.
  • Follow spill protocols using sand or vermiculite instead of water .

Advanced Research Questions

Q. How can regioisomer formation in Huisgen cycloadditions using this compound be minimized or controlled?

  • Methodological Answer : Regioisomer ratios (1,4- vs. 1,5-triazoles) depend on reaction kinetics and catalyst use. Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-regioisomers. Solvent polarity (e.g., toluene vs. ethanol) and temperature (room temp vs. reflux) also influence selectivity. Monitor via HPLC or GC-MS and compare retention times with standards .

Q. What computational approaches (e.g., DFT) are suitable for predicting this compound’s reactivity in click chemistry?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states and regioselectivity. Use software like Gaussian or ORCA to calculate activation energies for competing pathways (1,4 vs. 1,5 triazole formation). Basis sets (e.g., B3LYP/6-31G*) and solvent models (e.g., PCM for ethanol) improve accuracy. Compare theoretical NMR/IR spectra with experimental data for validation .

Q. How do structural modifications of this compound (e.g., chain length, substituents) affect its stability and reactivity?

  • Methodological Answer : Conduct systematic studies by varying alkyl chain lengths (C8–C12) or introducing electron-withdrawing groups (e.g., -NO₂). Assess thermal stability via differential scanning calorimetry (DSC) and reactivity kinetics using stopped-flow techniques. Longer chains may reduce azide group strain, enhancing stability but slowing reaction rates .

Q. What analytical strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals. Cross-validate with independent synthetic routes (e.g., Staudinger reactions) to isolate intermediates .

Q. Data Presentation and Reproducibility

Q. How should raw and processed data for this compound experiments be documented to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Include NMR/IR spectra, chromatograms, and DSC thermograms in supplementary materials.
  • Processed Data : Tabulate yields, retention times, and spectral peaks in the main text.
  • Metadata : Specify instrument models (e.g., Bruker 400 MHz NMR), software versions, and calibration methods.
  • Statistical Analysis : Report standard deviations for triplicate experiments and use ANOVA for comparative studies .

Q. What are common pitfalls in interpreting this compound’s spectroscopic data, and how can they be avoided?

  • Methodological Answer : Misassignment of azide peaks (e.g., confusion with nitriles) can be mitigated by spiking with NaN₃. Overlapping NMR signals from the decane chain require deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) or DEPT-135 experiments to distinguish CH₂ groups. Always compare with literature or simulated spectra .

Q. Ethical and Literature Considerations

Q. How can researchers ensure their work on this compound addresses gaps in existing literature while adhering to ethical standards?

  • Methodological Answer : Conduct a systematic literature review using databases like SciFinder or Reaxys to identify understudied applications (e.g., bioconjugation vs. polymer chemistry). Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments. Disclose all hazards in publications and obtain institutional safety approvals .

Properties

IUPAC Name

1-azidodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDUJQUHCZDQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452971
Record name Decane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62103-13-3
Record name Decane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.